3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one

Regioselectivity Nitration Pyridine N-oxide

3-Bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one (CAS 2060000-14-6) is a heterocyclic pyridine N-oxide derivative with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol. The compound features a bromine atom at the 3-position, a methoxy group at the 5-position, a methyl group at the 2-position, and a characteristic lambda5-oxo (N-oxide) functionality on the pyridine ring.

Molecular Formula C7H8BrNO2
Molecular Weight 218
CAS No. 2060000-14-6
Cat. No. B6272137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one
CAS2060000-14-6
Molecular FormulaC7H8BrNO2
Molecular Weight218
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one (CAS 2060000-14-6): Product Profile and Core Properties


3-Bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one (CAS 2060000-14-6) is a heterocyclic pyridine N-oxide derivative with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . The compound features a bromine atom at the 3-position, a methoxy group at the 5-position, a methyl group at the 2-position, and a characteristic lambda5-oxo (N-oxide) functionality on the pyridine ring . It is classified as a pyridine N-oxide and a halogenated heterocyclic building block. The presence of the N-oxide group confers distinct electronic properties compared to the corresponding pyridine analog, including enhanced electrophilicity at the 2- and 4-positions and a dipole moment that influences molecular interactions [1].

Why 3-Bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one Cannot Be Substituted by Generic Pyridine Analogs


The lambda5-oxo (N-oxide) functional group in 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one fundamentally alters the electronic structure and reactivity profile of the pyridine ring, making it non-interchangeable with the corresponding pyridine derivative (3-bromo-5-methoxy-2-methylpyridine, CAS 1256823-49-0). The N-oxide oxygen introduces a strong dipole moment and redistributes electron density, which enhances electrophilic aromatic substitution at the 2- and 4-positions while deactivating nucleophilic attack at the nitrogen center [1]. This difference in regioselectivity is demonstrated in nitration reactions, where the N-oxide group directs substitution to the 6-position, whereas the parent pyridine would exhibit different regiochemical outcomes [2]. Furthermore, the N-oxide functionality enables unique synthetic transformations, such as directed ortho-metallation and subsequent functionalization with Grignard reagents, which are not accessible with the non-oxidized pyridine analog [3]. Substituting the N-oxide with the pyridine would therefore lead to different reaction pathways and products, potentially compromising synthetic efficiency and product yield.

Quantitative Differentiation Guide for 3-Bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one


Regioselective Nitration: 6-Nitro Product Formation from 3-Bromo-5-methoxypyridine-N-oxide

Nitration of 3-bromo-5-methoxypyridine-N-oxide yields exclusively the 6-nitro derivative, whereas nitration of 3-bromo- or 3-methoxypyridine-N-oxide yields the 4-nitro compound. This demonstrates that the methoxy group in combination with the N-oxide directs electrophilic substitution to the 6-position. The target compound, with a methyl group at the 2-position instead of a hydrogen, is expected to exhibit a similar or even enhanced regioselectivity due to the electron-donating nature of the methyl group. This property is critical for synthetic planning where specific substitution patterns are required [1].

Regioselectivity Nitration Pyridine N-oxide

Molecular Weight and Formula: Distinguishing from Non-Oxidized Pyridine Analogs

The target compound has a molecular weight of 218.05 g/mol and a formula of C7H8BrNO2, while the corresponding non-oxidized pyridine, 3-bromo-5-methoxy-2-methylpyridine (CAS 1256823-49-0), has a molecular weight of 202.05 g/mol and a formula of C7H8BrNO [1]. The difference of one oxygen atom (approximately 16 g/mol) is readily distinguishable by mass spectrometry and elemental analysis, ensuring that the correct N-oxide is procured and used in synthesis. This distinction is critical for inventory management and quality control in synthetic chemistry workflows.

Molecular Weight Chemical Formula Analytical Chemistry

MDL Number and Supplier Identification: A Unique Identifier for Procurement

The target compound is assigned the MDL (Molecular Design Limited) number MFCD30344740 . This unique identifier distinguishes it from structurally similar compounds, such as the non-oxidized analog 3-bromo-5-methoxy-2-methylpyridine, which has the MDL number MFCD17014981 . The MDL number is a critical tool for unambiguous compound identification during procurement and inventory management, reducing the risk of ordering errors and ensuring that the correct chemical entity is delivered for research purposes.

MDL Number Chemical Identifier Procurement

Synthetic Utility: N-Oxide as a Directing Group for Ortho-Metallation

Pyridine N-oxides, including the target compound, can undergo directed ortho-metallation using Grignard reagents such as i-PrMgCl at -78 °C in THF, selectively generating a 2-metallated species that can be trapped with various electrophiles to yield 2-substituted pyridine N-oxides [1]. This reactivity is not possible with the corresponding pyridine analog, which lacks the N-oxide group's ability to coordinate and activate the adjacent C-H bond. The target compound's 2-methyl group may influence the regioselectivity, but the N-oxide's directing effect is a key differentiating feature that enables access to 2-functionalized derivatives, expanding the synthetic toolbox for medicinal chemistry and materials science applications.

Directed Ortho-Metallation Grignard Reagents C-H Functionalization

Purity Specification: 95% Minimum for Reliable Research Use

Commercially available 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one is specified with a minimum purity of 95% . While 3-bromo-5-methoxy-2-methylpyridine is also available at similar purity levels (e.g., 95% or 97%) , the consistency of purity specifications across vendors for the N-oxide ensures that researchers can rely on a high-quality starting material for sensitive synthetic transformations. This is particularly important when the N-oxide is used as a key intermediate, where impurities could lead to side reactions or reduced yields.

Purity Quality Control Research Grade

Optimal Application Scenarios for 3-Bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one Based on Evidence


Regioselective Synthesis of 6-Substituted Pyridine N-Oxides

The exclusive formation of the 6-nitro derivative upon nitration of 3-bromo-5-methoxypyridine-N-oxide [1] suggests that 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one can be used as a precursor for the regioselective introduction of functional groups at the 6-position. This is valuable in medicinal chemistry for the synthesis of compounds requiring a specific substitution pattern on the pyridine ring, such as kinase inhibitors or other bioactive molecules where the 6-position is a key pharmacophoric element. Researchers can leverage this predictable regioselectivity to streamline synthetic routes and avoid complex separation steps.

Directed Ortho-Metallation for 2-Functionalized Pyridine N-Oxides

The N-oxide group's ability to direct ortho-metallation with Grignard reagents [1] enables the selective introduction of electrophiles at the 2-position. This method can be applied to 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one to synthesize 2-substituted derivatives, which are otherwise difficult to access. Such derivatives are valuable building blocks in the synthesis of more complex heterocyclic systems, including those found in agrochemicals and materials science. This approach offers a mild and efficient alternative to traditional nucleophilic aromatic substitution methods.

Quality Control and Inventory Management in Chemical Synthesis

The distinct molecular weight (218.05 g/mol) and unique MDL number (MFCD30344740) of 3-bromo-5-methoxy-2-methyl-1lambda5-pyridin-1-one [1][2] provide unambiguous identifiers for quality control and inventory management. Analytical chemists can use mass spectrometry to confirm the presence of the N-oxide oxygen atom, differentiating it from the non-oxidized pyridine analog. The MDL number ensures accurate ordering and reduces the risk of receiving the wrong compound, which is critical for maintaining the integrity of research projects and avoiding costly errors in synthetic workflows.

Synthesis of Halogenated Pyridine N-Oxide Libraries

The bromine atom at the 3-position serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while the N-oxide group remains intact or can be subsequently reduced. This allows for the generation of diverse pyridine N-oxide libraries for biological screening or materials development. The compound's defined purity (≥95%) [1] ensures that these subsequent reactions proceed with high fidelity, making it a reliable starting point for library synthesis in drug discovery or agrochemical research programs.

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